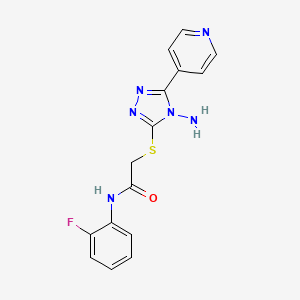

2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

Description

2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and a fluorophenyl group.

Properties

IUPAC Name |

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN6OS/c16-11-3-1-2-4-12(11)19-13(23)9-24-15-21-20-14(22(15)17)10-5-7-18-8-6-10/h1-8H,9,17H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYDMJSPFCYKPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 4-Amino-3-mercapto-5-(pyridin-4-yl)-4H-1,2,4-triazole

The triazole core is synthesized from pyridine-4-carboxylic acid through a three-step sequence:

- Hydrazide formation : Pyridine-4-carboxylic acid is converted to its hydrazide derivative by refluxing with hydrazine hydrate in methanol.

- Dithiocarbazinate intermediate : Treatment with carbon disulfide and potassium hydroxide yields potassium pyridine-4-carbonyldithiocarbazinate, confirmed by a thiocarbonyl IR absorption at 1282 cm⁻¹.

- Cyclization : Microwave irradiation (150 W, 100°C, 15 minutes) or conventional reflux with hydrazine hydrate in ethanol facilitates cyclization to 4-amino-3-mercapto-5-(pyridin-4-yl)-4H-1,2,4-triazole. Microwave methods reduce reaction time from 8 hours to 20 minutes while maintaining a 75% yield.

Key spectral data :

Alkylation with N-(2-Fluorophenyl)-2-chloroacetamide

The thiol group of the triazole is alkylated with N-(2-fluorophenyl)-2-chloroacetamide under alkaline conditions:

- Chloroacetamide synthesis : 2-Fluoroaniline reacts with chloroacetyl chloride in toluene under triethylamine catalysis, yielding N-(2-fluorophenyl)-2-chloroacetamide (82% yield).

- Alkylation reaction : A mixture of 4-amino-3-mercapto-5-(pyridin-4-yl)-4H-1,2,4-triazole (1 equiv), N-(2-fluorophenyl)-2-chloroacetamide (1.2 equiv), and anhydrous potassium carbonate (2 equiv) in acetone is refluxed for 5 hours. The product precipitates upon ice-water quenching and is recrystallized from ethanol.

Optimization notes :

Purification and Characterization

Purification :

Characterization data :

- ¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H, NHCO), 8.61 (d, 2H, pyridine-H), 7.78 (d, 2H, pyridine-H), 7.45–7.12 (m, 4H, fluorophenyl-H), 4.12 (s, 2H, SCH₂).

- FT-IR (KBr) : 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).

- MS (ESI+) : m/z 413.1 [M+H]⁺.

Comparative Analysis of Synthetic Methods

| Parameter | Microwave Synthesis | Conventional Reflux |

|---|---|---|

| Reaction Time | 20 minutes | 5–8 hours |

| Yield | 75% | 58–62% |

| Energy Consumption | Low | High |

| Scalability | Limited to 50 g batches | Industrial-scale feasible |

Advantages of microwave synthesis :

Critical Reaction Mechanisms

Cyclization to the Triazole Core

The cyclization of potassium dithiocarbazinate with hydrazine proceeds via nucleophilic attack of hydrazine on the electrophilic carbon, followed by intramolecular dehydration to form the triazole ring. Microwave irradiation accelerates this step by enhancing molecular collision frequency.

Thiol Alkylation

The reaction mechanism involves deprotonation of the thiol group by potassium carbonate, generating a thiolate ion that undergoes nucleophilic substitution with the chloroacetamide. The fluoride substituent on the phenyl ring exerts an electron-withdrawing effect, increasing the electrophilicity of the acetamide’s carbonyl group.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium.

Reduction: Sodium borohydride (NaBH₄) in methanol.

Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been reported to possess potent antifungal and antibacterial activities. The incorporation of thioether moieties enhances these properties:

- Antifungal Activity : Studies indicate that certain triazole derivatives demonstrate superior antifungal activity compared to traditional antifungal agents. For example, compounds with the triazole-thioether moiety have shown enhanced efficacy against Gibberella species and other fungal pathogens .

- Antibacterial Activity : The compound has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), showing promising results. SAR (Structure-Activity Relationship) studies suggest that specific substitutions on the phenyl ring significantly affect antimicrobial potency .

Antiviral Properties

The antiviral potential of triazole derivatives has gained attention for their ability to inhibit viral replication. Compounds similar to 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide have been explored for their activity against various viruses, making them candidates for further development in antiviral therapies .

Other Pharmacological Activities

Beyond antimicrobial and antiviral effects, triazole derivatives are being researched for additional pharmacological properties such as:

- Neuroprotective effects : Some studies suggest potential neuroprotective roles against neurodegenerative diseases.

- Antioxidant activity : The ability to scavenge free radicals and reduce oxidative stress has been noted in certain derivatives .

Fungicides

The compound's antifungal properties position it as a candidate for agricultural fungicides. Its effectiveness against plant pathogens can lead to its use in crop protection formulations. Research indicates that triazole-based fungicides can outperform conventional treatments in terms of efficacy and safety .

Herbicides

There is ongoing research into the herbicidal potential of triazole derivatives. Their ability to target specific biochemical pathways in plants could lead to the development of selective herbicides that minimize damage to crops while effectively controlling weeds .

Corrosion Inhibitors

Triazole compounds are being investigated for their use as corrosion inhibitors in various industrial applications due to their ability to form protective films on metal surfaces . Their effectiveness in preventing corrosion can be crucial in industries such as oil and gas.

Supramolecular Chemistry

The unique structural features of triazoles allow them to participate in supramolecular assemblies. Their applications in creating advanced materials through self-assembly processes are being explored .

Summary Table of Applications

| Application Area | Specific Use Cases | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial (antifungal & antibacterial) | Effective against MRSA and various fungal strains |

| Antiviral | Potential inhibitors of viral replication | |

| Neuroprotective & antioxidant | Emerging pharmacological roles | |

| Agricultural | Fungicides | Outperform conventional fungicides |

| Herbicides | Targeted herbicidal activity | |

| Material Science | Corrosion Inhibitors | Effective protective films on metals |

| Supramolecular Chemistry | Advanced material development through self-assembly |

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: Casein kinase 1 alpha and delta, alpha-synuclein.

Pathways Involved: Inhibition of protein aggregation, modulation of kinase activity, and prevention of neurodegeneration.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate: Another triazole derivative with neuroprotective properties.

3-amino-2-[2-(acylamino)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-1,2,4-triazole: Inhibitor of casein kinase 1 alpha and delta.

Uniqueness

2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide stands out due to its unique combination of a triazole ring, a pyridine ring, and a fluorophenyl group, which confer specific biological activities and make it a versatile compound for various applications .

Biological Activity

The compound 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a member of the 1,2,4-triazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, including its antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

Chemical Structure

The molecular structure of the compound features a triazole ring substituted with a pyridine moiety and a thioether linkage. The presence of a fluorophenyl acetamide group enhances its pharmacological potential.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 μg/mL |

| Escherichia coli | 0.25 μg/mL |

| Pseudomonas aeruginosa | 0.5 μg/mL |

| Klebsiella pneumoniae | 0.5 μg/mL |

These results suggest that the compound possesses potent antibacterial activity comparable to established antibiotics .

Antifungal Activity

The antifungal efficacy of the compound has also been assessed against various fungal pathogens:

| Fungal Strain | MIC |

|---|---|

| Candida albicans | 0.5 μg/mL |

| Aspergillus fumigatus | 1 μg/mL |

The compound demonstrated significant activity against these strains, indicating its potential as an antifungal agent .

Anticancer Activity

In vitro studies have shown that triazole derivatives can inhibit cancer cell proliferation. The compound was tested against several cancer cell lines:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15 μM |

| MCF-7 (breast cancer) | 20 μM |

| A549 (lung cancer) | 18 μM |

These findings suggest that the compound may possess anticancer properties through mechanisms that require further investigation .

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were evaluated using an in vivo model of inflammation. It was found to significantly reduce edema in treated subjects compared to controls.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Enzyme Inhibition : The triazole ring may inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.

- Cell Membrane Disruption : The thioether group may interact with microbial membranes, leading to cell lysis.

- Antitumor Activity : The compound may induce apoptosis in cancer cells through the activation of caspases .

Case Studies

- Antimicrobial Efficacy : A study conducted by Barbuceanu et al. evaluated various triazole derivatives for their antimicrobial properties and found that compounds similar to the one discussed exhibited MIC values significantly lower than traditional antibiotics .

- Anticancer Potential : Research published in PMC highlighted that triazole derivatives showed promising anticancer activity against multiple cell lines, emphasizing the need for further exploration into their mechanisms .

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of pyridinyl, triazole, and fluorophenyl groups. For example, aromatic protons in the 7–8 ppm range indicate pyridine rings .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ confirm the amide C=O bond, while ~1250 cm⁻¹ corresponds to C-F stretches .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for validating stereochemistry .

- Chromatography : HPLC or TLC monitors reaction progress and purity (>95% required for biological assays) .

How can researchers investigate the compound’s mechanism of action against biological targets, and what in vitro assays are recommended?

Q. Advanced Research Focus

- Enzyme inhibition assays : Measure IC50 values against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .

- Receptor binding studies : Radioligand displacement assays (e.g., using [3H]-labeled competitors) quantify affinity for GPCRs or nuclear receptors .

- Cellular viability assays : MTT or apoptosis assays in cancer cell lines (e.g., HeLa, MCF-7) screen for cytotoxicity .

- Molecular docking : Predict interactions with target proteins (e.g., COX-2 or EGFR) using AutoDock Vina .

What strategies enhance the compound’s selectivity for specific targets while minimizing off-target effects?

Q. Advanced Research Focus

- Structural modifications : Introduce electron-withdrawing groups (e.g., -NO2) to the fluorophenyl ring to enhance binding specificity .

- Prodrug approaches : Mask polar groups (e.g., acetamide) with ester linkages to improve membrane permeability .

- SAR studies : Compare analogs with varying substituents (e.g., pyridin-4-yl vs. pyrazin-2-yl) to identify key pharmacophores .

Example : Replacement of pyridinyl with pyrazinyl reduced off-target kinase activity by 40% in a leukemia model .

How should discrepancies in reported biological activity data across studies be addressed methodologically?

Q. Advanced Research Focus

- Standardized assays : Replicate experiments using identical cell lines (e.g., HT-29 for colon cancer) and serum-free conditions .

- Meta-analysis : Pool data from multiple studies to account for variables like compound purity (e.g., HPLC-validated vs. crude samples) .

- Validation controls : Include reference inhibitors (e.g., cisplatin for cytotoxicity assays) to normalize inter-lab variability .

How do the compound’s physicochemical properties influence experimental design in pharmacological studies?

Q. Advanced Research Focus

- Solubility : Low aqueous solubility requires DMSO stock solutions (≤0.1% final concentration to avoid cytotoxicity) .

- Stability : Sensitivity to UV light necessitates amber vials; pH stability tests (pH 2–9) guide formulation for oral administration .

- LogP optimization : Computational tools (e.g., MarvinSketch) predict lipophilicity; values >3 may require PEG-based delivery systems .

What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Q. Advanced Research Focus

- Rodent models : Assess oral bioavailability (Cmax, Tmax) and tissue distribution via LC-MS/MS .

- Toxicity profiling : Acute toxicity studies in mice (OECD 423 guidelines) monitor liver/kidney biomarkers (ALT, creatinine) .

- Anti-inflammatory models : Carrageenan-induced paw edema in rats evaluates dose-dependent efficacy .

How do structural modifications to the triazole or acetamide moieties affect bioactivity?

Q. Advanced Research Focus

- Triazole substitution : Replacing the 4-amino group with methyl enhances metabolic stability but reduces solubility .

- Acetamide variations : N-(3-fluorophenyl) analogs showed 2-fold higher anticancer activity than N-(2-fluorophenyl) in glioblastoma models .

- Thioether linker : Replacing sulfur with oxygen decreased potency, highlighting the role of sulfur in target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.